Mercaptomerin
Overview
Description
Mercaptomerin is a mercurial diuretic compound known for its effectiveness in treating conditions such as congestive heart failure. It is a complex molecule that includes mercury, which is chemically linked to theophylline. This linkage enhances its therapeutic range by reducing tissue irritation and increasing diuresis .
Scientific Research Applications
Mercaptomerin has been extensively studied for its applications in various fields:
Chemistry: It is used as a model compound to study the behavior of mercurial diuretics and their interactions with other chemicals.
Biology: Research on this compound helps in understanding the biological effects of mercury-containing compounds and their mechanisms of action.
Medicine: this compound is primarily used in the treatment of congestive heart failure due to its potent diuretic effects.
Safety and Hazards
Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mercaptomerin is synthesized by chemically linking theophylline to one valence of the mercury atom. This process involves several steps, including the preparation of theophylline and its subsequent reaction with a mercurial compound under controlled conditions. The reaction conditions typically involve maintaining specific temperatures and pH levels to ensure the stability and effectiveness of the final product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactions that are carefully monitored to maintain the quality and purity of the compound. The process includes the use of specialized equipment to handle mercury safely and to ensure that the final product meets regulatory standards for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: Mercaptomerin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its pharmacological activity and its interaction with biological systems .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions of temperature and pH.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound that retain its diuretic properties. These derivatives are often studied for their potential therapeutic applications .
Mechanism of Action
Mercaptomerin exerts its effects by inhibiting specific enzymes involved in water and electrolyte balance in the kidneys. The presence of mercury in the compound allows it to bind to these enzymes, leading to increased diuresis. Theophylline, linked to the mercury atom, enhances this effect by reducing tissue irritation and increasing the rate of mercury elimination by the kidneys .
Comparison with Similar Compounds
Mercaptopurine: An antineoplastic agent used to treat acute lymphocytic leukemia.
Mercuric Chloride: A compound used in various industrial applications and as a disinfectant.
Thiomersal: A mercury-containing compound used as a preservative in vaccines and other pharmaceutical products.
Uniqueness of Mercaptomerin: this compound is unique due to its specific combination of mercury and theophylline, which provides a high degree of effectiveness with minimal toxicity. This combination allows for targeted diuretic effects with reduced side effects compared to other mercurial compounds .
Properties
IUPAC Name |
[3-[(3-carboxylato-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury(1+);hydron;2-sulfidoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24NO4.C2H4O2S.Hg/c1-9(19-5)8-15-11(16)10-6-7-14(4,12(17)18)13(10,2)3;3-2(4)1-5;/h9-10H,1,6-8H2,2-5H3,(H,15,16)(H,17,18);5H,1H2,(H,3,4);/q;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMQLDDGSMLGDU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[H+].CC1(C(CCC1(C)C(=O)[O-])C(=O)NCC(C[Hg+])OC)C.C(C(=O)[O-])[S-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27HgNO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
21259-76-7 (di-hydrochloride salt) | |
Record name | Mercaptomerin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020223841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID901046256 | |
Record name | Mercaptomerin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901046256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Decomposes 150-155 °C; insol in benzene /Mercaptomerin sodium/ | |
Record name | MERCAPTOMERIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3356 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
20223-84-1 | |
Record name | Mercaptomerin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020223841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mercaptomerin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901046256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MERCAPTOMERIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3356 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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